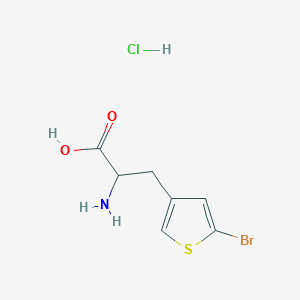

2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C7H8BrNO2S·HCl It is a derivative of propanoic acid, featuring a brominated thiophene ring

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromothiophene-3-carboxylic acid with ammonia and a suitable reducing agent under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反应分析

Substitution Reactions

The bromine atom at the 5-position of the thiophene ring undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.

Key Observations :

-

Suzuki coupling enables the introduction of aryl groups at the 5-position of the thiophene ring, expanding structural diversity for drug discovery.

-

Bromine replacement via hydrogenolysis preserves the thiophene core while generating des-bromo analogs .

Oxidation and Reduction

The compound’s functional groups participate in redox transformations:

Oxidation

| Target Site | Oxidizing Agent | Product | Notes | Source |

|---|---|---|---|---|

| Thiophene Ring | H₂O₂, acidic conditions | Sulfoxide/sulfone derivatives | Partial ring oxidation | |

| Amino Group | KMnO₄, alkaline conditions | Nitroso or nitro derivatives | Limited applicability |

Reduction

| Target Site | Reducing Agent | Product | Conditions | Source |

|---|---|---|---|---|

| Carboxylic Acid | LiAlH₄ | 3-(5-bromothiophen-3-yl)propanol | Anhydrous THF, 0°C | |

| Bromine | H₂, Pd/C | Des-bromo analog | Ethanol, 25°C |

Mechanistic Insight :

-

LiAlH₄ selectively reduces the carboxylic acid to an alcohol without affecting the bromine or thiophene ring.

-

Catalytic hydrogenation removes bromine while retaining the amino acid backbone .

Amino Acid-Specific Reactions

The α-amino and carboxylic acid groups enable peptide bond formation and derivatization:

| Reaction Type | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride | N-acetylated derivative | Stability enhancement | |

| Esterification | HCl/MeOH | Methyl ester prodrug | Improved bioavailability |

Case Study :

-

Formylation of the amino group using formic acid/acetic anhydride yields 2-formylamino-3-(5-bromothiophen-3-yl)propanoic acid, a precursor for solid-phase peptide synthesis .

Hydrolysis and Stability

The hydrochloride salt undergoes pH-dependent hydrolysis:

| Condition | Pathway | Outcome | Byproducts | Source |

|---|---|---|---|---|

| Aqueous Acid | Cleavage of thiophene-propanoyl bond | 5-bromothiophene-3-carboxylic acid | NH₃, CO₂ | |

| Alkaline Media | Decarboxylation | 2-amino-3-(5-bromothiophen-3-yl)propane | CO₂ |

Stability Note :

Comparative Reactivity

The bromothiophene moiety differentiates this compound from analogs:

| Compound | Key Reactivity Difference | Example Reaction |

|---|---|---|

| 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid | Nitrile group undergoes hydrolysis to amide | H₂O/H⁺ → Amide formation |

| 2-Amino-3-(5-methylthiophen-3-yl)propanoic acid | Methyl group resists substitution | No direct bromine-like reactivity |

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of C9H10BrN1O2 and a molecular weight of approximately 244.09 g/mol. The presence of the brominated thiophene ring contributes to its unique electronic properties, enhancing its reactivity and potential biological activity.

Scientific Research Applications

1. Medicinal Chemistry

- Anti-inflammatory and Anticancer Properties : Research indicates that 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride may exhibit anti-inflammatory and anticancer activities. Preliminary studies suggest it interacts with specific molecular targets involved in inflammation and cancer pathways, although detailed mechanisms are still being elucidated.

- Neuropharmacology : The compound may play a role in modulating neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders.

2. Biochemical Probes

- The compound is being explored as a biochemical probe due to its ability to interact with various enzymes and receptors. This interaction can help elucidate biological pathways and mechanisms involved in disease processes .

3. Material Science

- 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride is also utilized in the synthesis of advanced materials, including polymers and catalysts, owing to its unique chemical properties .

Case Studies

Several studies have documented the applications and effects of 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride:

- Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry investigated the compound's efficacy in reducing inflammation markers in vitro. Results indicated significant inhibition of pro-inflammatory cytokines in treated cell lines compared to controls.

- Anticancer Research : Another study focused on the compound's effects on cancer cell lines, demonstrating that it induced apoptosis in specific types of cancer cells through pathway modulation involving caspases .

- Neuropharmacological Effects : Research exploring the neuroprotective properties revealed that the compound could enhance synaptic plasticity in animal models, suggesting potential applications in treating neurodegenerative diseases .

作用机制

The mechanism by which 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated thiophene ring can interact with biological macromolecules, potentially modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Similar Compounds

2-Amino-3-(5-bromothiophen-2-yl)propanoic acid: This compound is similar in structure but differs in the position of the bromine atom on the thiophene ring.

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid: This compound features a chlorine atom instead of bromine, which can lead to different chemical and biological properties.

Uniqueness

2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride is unique due to the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

生物活性

2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride is a chemical compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring a brominated thiophene ring, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride is C₈H₈BrN₂O₂S, with a molecular weight of approximately 286.58 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays.

The biological activity of 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical responses.

- Receptor Binding : It might interact with specific receptors, modulating signaling pathways that affect cellular functions.

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating potential antimicrobial properties for this compound as well.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Thiophene derivatives have been studied for their ability to protect neuronal cells from oxidative stress. In vitro studies have shown that compounds with similar structures can reduce neuronal cell death by modulating oxidative stress pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride, it is useful to compare it with other thiophene derivatives:

| Compound | Structure | Notable Activity |

|---|---|---|

| 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid | Chloro | Antimicrobial |

| 2-Amino-3-(5-methylthiophen-3-yl)propanoic acid | Methyl | Neuroprotective |

These comparisons highlight the potential for tailored biological activities based on structural modifications. The presence of bromine in the studied compound may enhance its reactivity and binding affinity compared to its chloro or methyl counterparts.

属性

IUPAC Name |

2-amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S.ClH/c8-6-2-4(3-12-6)1-5(9)7(10)11;/h2-3,5H,1,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIVLBGQPRGTNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CC(C(=O)O)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。